Product packaging for (3-Phenyl-1-adamantyl)acetic acid(Cat. No.:CAS No. 161036-56-2)

(3-Phenyl-1-adamantyl)acetic acid

Cat. No.: B1362190
CAS No.: 161036-56-2
M. Wt: 270.4 g/mol
InChI Key: HUDYINFVSMWUNU-UHFFFAOYSA-N
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Description

Contextualizing Adamantane (B196018) Derivatives in Organic and Medicinal Chemistry Research

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, serves as a unique building block in the design of new molecules. wikipedia.org Its rigid, cage-like structure and inherent lipophilicity have made its derivatives a subject of intense research in both organic and medicinal chemistry for decades. ontosight.airesearchgate.net The discovery of adamantane in petroleum in 1933 and its subsequent synthesis paved the way for a new field of chemistry focused on polyhedral organic compounds. wikipedia.org

The introduction of an adamantane moiety into a molecule can profoundly influence its physical, chemical, and biological properties. researchgate.net In medicinal chemistry, this is often referred to as the "lipophilic bullet" effect, where the bulky and fat-soluble adamantane group can enhance a drug's ability to cross cell membranes and improve its pharmacokinetic profile. nih.gov This has led to the development of several successful drugs incorporating the adamantane scaffold, such as:

Amantadine and Rimantadine: Antiviral drugs effective against the influenza A virus. nih.gov

Memantine: A drug used in the treatment of Alzheimer's disease. researchgate.net

Vildagliptin and Saxagliptin: Antidiabetic agents. researchgate.net

The rigid nature of the adamantane cage also provides a fixed and predictable three-dimensional structure, which is highly desirable in drug design for ensuring specific interactions with biological targets. nih.gov Furthermore, the adamantane core is metabolically stable, resisting degradation by enzymes in the body and thus prolonging the therapeutic effect of a drug. researchgate.net

In organic chemistry, the unique geometry and stability of adamantane have made it a valuable tool for studying reaction mechanisms and as a scaffold for creating complex molecular architectures. rsc.org The functionalization of adamantane at its bridgehead positions allows for the attachment of various chemical groups, leading to a diverse array of derivatives with tailored properties. acs.org

Table 1: Key Properties of Adamantane
PropertyDescription
Structure A rigid, strain-free, tricyclic hydrocarbon with a diamond-like cage structure.
Lipophilicity Highly soluble in nonpolar solvents, contributing to its ability to cross biological membranes.
Stability Thermally and chemically stable due to its strain-free arrangement of carbon atoms.
Three-Dimensionality Provides a well-defined and predictable spatial arrangement for attached functional groups.

Rationale for Investigating (3-Phenyl-1-adamantyl)acetic Acid as a Molecular Scaffold

The investigation of this compound as a molecular scaffold stems from a rational design approach that combines the advantageous properties of the adamantane core with the specific functionalities of the phenyl and acetic acid groups.

The adamantane moiety serves as the rigid and lipophilic anchor, providing the foundational structure with its inherent stability and favorable pharmacokinetic characteristics. The substitution at the 1 and 3 positions of the adamantane cage is a common strategy to create disubstituted derivatives with specific biological activities. researchgate.net

The acetic acid group at the 1-position provides a crucial handle for further chemical modifications. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The acidic nature of this group can also be important for interacting with specific residues in a biological target or for improving the water solubility of the molecule, which can be beneficial for its formulation as a therapeutic agent.

The combination of these three components—the rigid adamantane scaffold, the aromatic phenyl ring, and the versatile acetic acid moiety—creates a molecule with a unique set of properties that make it an attractive candidate for investigation in several areas of chemical research, including:

Drug Discovery: As a potential lead compound or a scaffold for the development of new therapeutic agents targeting a variety of diseases.

Materials Science: As a building block for the creation of novel polymers and other materials with specific thermal and mechanical properties.

Supramolecular Chemistry: As a component in the design of self-assembling systems and host-guest complexes.

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₉H₂₂O₂
Molecular Weight 282.38 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O2 B1362190 (3-Phenyl-1-adamantyl)acetic acid CAS No. 161036-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenyl-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDYINFVSMWUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377915
Record name (3-Phenyl-1-adamantyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161036-56-2
Record name (3-Phenyl-1-adamantyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Phenyl 1 Adamantyl Acetic Acid and Analogues

Direct Synthetic Routes to (3-Phenyl-1-adamantyl)acetic Acid

Direct synthetic routes aim to construct the target molecule by introducing the necessary functional groups onto a pre-formed adamantane (B196018) or phenyladamantane structure.

A primary strategy for synthesizing adamantane derivatives involves the functionalization of the adamantane cage at its bridgehead positions. The high stability of the tertiary adamantyl carbocation makes it a key intermediate for introducing various substituents.

One of the most effective methods for introducing a carboxylic acid group at a tertiary position of the adamantane skeleton is the Koch-Haaf reaction . wikipedia.orggoogle.com This reaction typically involves treating an alcohol or the parent hydrocarbon with formic acid in the presence of a strong acid like sulfuric acid to generate a carbocation, which is then carboxylated by carbon monoxide (generated in situ from formic acid). wikipedia.orggoogle.com For the synthesis of a precursor to the target molecule, 1-phenyladamantane (B241783) could be subjected to the Koch-Haaf reaction to yield 3-phenyl-1-adamantanecarboxylic acid. This precursor would then require homologation to introduce the acetic acid moiety.

Another powerful functionalization method is the Ritter reaction , which transforms a nitrile into an N-alkyl amide. wikipedia.orgorganicreactions.org This reaction proceeds via the electrophilic addition of a carbocation to the nitrile, followed by hydrolysis. wikipedia.orgorganicreactions.orgchemistry-reaction.com For instance, a tertiary alcohol like 1-phenyl-3-adamantanol could react with acetonitrile (B52724) in strong acid to form the corresponding N-acetylamino derivative, which can be subsequently hydrolyzed to an amine. organicreactions.orgresearchgate.net While not a direct route to the carboxylic acid, this highlights a method for introducing functional handles that could be further elaborated.

The functionalization can be summarized in the following table:

Table 1: Key Functionalization Reactions of the Adamantane Core
Reaction Name Precursor Example Reagents Product Type Reference
Koch-Haaf Reaction 1-Adamantanol (B105290) HCOOH, H₂SO₄ Adamantane Carboxylic Acid wikipedia.orgorgsyn.org
Ritter Reaction Tertiary Alcohol/Alkene Nitrile (e.g., CH₃CN), H₂SO₄ N-Alkyl Amide wikipedia.orgorganicreactions.orgresearchgate.net

A novel and efficient one-pot method has been developed for the synthesis of adamantyl-phenylacetic acid analogues. This strategy involves the direct inclusion of the adamantane moiety through the reaction of a highly strained dehydroadamantane intermediate with an enolate.

Specifically, the synthesis of (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid has been achieved by reacting 1,3-dehydro-5,7-dimethyladamantane with phenylacetic acid ethyl ester. nih.gov The reaction proceeds at a moderately elevated temperature, and the excess phenylacetic acid ethyl ester can be removed by distillation. google.com The resulting ester is then hydrolyzed using a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol to yield the final carboxylic acid. nih.gov This one-stage insertion provides a powerful route to complex adamantane structures. nih.gov

This method suggests a viable pathway to the target molecule, this compound, by utilizing 1,3-dehydroadamantane (without the methyl substituents) as the starting material.

Table 2: One-Pot Synthesis of an Adamantyl Phenylacetic Acid Analogue

Adamantane Precursor Reagent Conditions (Step 1: Ester formation) Product (Ester) Yield (Ester) Reference
1,3-dehydro-5,7-dimethyladamantane Phenylacetic acid ethyl ester 55–60 °C, 4 h (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid ethyl ester 85% google.com
Hydrolysis Conditions (Step 2) Reagents Conditions Final Product Yield (Acid) Reference

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of key precursors. The primary building blocks are derivatives of adamantane and phenylacetic acid.

1-Phenyladamantane: This precursor can be synthesized via a Friedel-Crafts reaction between adamantane or a reactive adamantyl derivative (e.g., 1-bromoadamantane) and benzene (B151609), typically using a Lewis acid catalyst.

1-Adamantanecarboxylic Acid: This compound is a versatile starting material and is commonly prepared via the Koch-Haaf carboxylation of adamantane using formic acid and sulfuric acid, often in the presence of a co-solvent or a carbocation initiator like t-butyl alcohol. google.comorgsyn.org

1-Acetoxyadamantane: Prepared from 1-adamantanol and acetic anhydride (B1165640), 1-acetoxyadamantane can serve as a precursor for Friedel-Crafts type reactions where it reacts with an aromatic compound in the presence of sulfuric acid to form a C-C bond at the adamantane bridgehead. google.com

1,3-Dehydroadamantane: This highly strained and reactive precursor is essential for the one-pot inclusion strategy. Its synthesis is a specialized process, but it provides a direct entry into 1,3-disubstituted adamantane systems.

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into various derivatives, most commonly esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties or to act as intermediates for further functionalization.

Esterification: Standard esterification procedures can be applied to adamantane carboxylic acids. One common method involves refluxing the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. orgsyn.orggoogle.com This provides a straightforward route to the corresponding methyl, ethyl, or other alkyl esters.

Amidation: The conversion of the carboxylic acid to an amide can be accomplished through several routes.

Direct Amidation: Reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct coupling of carboxylic acids with a wide range of amines, often requiring simple filtration for purification rather than extensive chromatography. acs.org

Via Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with primary or secondary amines, often in the presence of a base like pyridine, to form the corresponding amide. researchgate.net

Via Isocyanates: A multi-step route involves the conversion of the carboxylic acid to an isocyanate, for example, through a Curtius rearrangement using diphenylphosphorylazide (DPPA). The resulting isocyanate is a highly reactive intermediate that can be coupled with various amines or anilines to form urea (B33335) derivatives, a specific type of amide. nih.gov This method has been successfully applied to the synthesis of 1,3-disubstituted ureas from (adamantan-1-yl)(phenyl)acetic acid analogues. nih.gov

Table 3: Representative Derivatization Reactions

Reaction Type Starting Material Reagents Product Type Reference
Esterification 1-Adamantanecarboxylic acid Methanol, H₂SO₄ Methyl 1-adamantanecarboxylate orgsyn.orggoogle.com
Amidation (via Isocyanate) (±)-(3,5-Dimethyladamantan-1-yl)phenylacetic acid 1. DPPA, Et₃N, Toluene; 2. Aniline (B41778) 1,3-Disubstituted Urea nih.gov

Heterocyclization Reactions with Thioamides and Thiourea (B124793)

The functionalized adamantane core can serve as a scaffold for the construction of various heterocyclic systems. Reactions involving the carboxylic acid moiety or its derivatives with binucleophilic reagents like thioamides and thiourea are key strategies for creating novel adamantane-containing heterocycles. While direct heterocyclization of this compound with thioamides is not extensively documented, related transformations on adamantyl derivatives provide insight into potential synthetic routes.

For instance, adamantyl-isothiocyanates or related electrophilic intermediates can react with nucleophiles to form thiourea derivatives. These thiourea derivatives, containing the bulky adamantane group, can subsequently be alkylated to form isothioureas. A general scheme involves the reaction of an adamantyl amine with an isothiocyanate to yield an N-adamantyl-N'-arylthiourea. This intermediate can then be reacted with alkyl halides to produce adamantane-linked isothiourea derivatives. nih.govresearchgate.net

A plausible synthetic pathway could involve converting the acetic acid group of this compound into an amino group via a Curtius, Hofmann, or Schmidt rearrangement. The resulting 1-(aminomethyl)-3-phenyladamantane could then be reacted with a suitable isothiocyanate, followed by cyclization to yield various heterocyclic structures.

Table 1: Representative Reactions of Adamantane Derivatives with Thiourea Analogues

Adamantane PrecursorReagentProduct TypeReference
Adamantane-1-amine4-Chlorophenyl isothiocyanate1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea nih.gov
1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea4-Nitrobenzyl bromideAdamantane-isothiourea hybrid derivative nih.gov
N-(Adamantan-1-yl)morpholine-4-carbothioamideBenzyl (B1604629) bromide(Z)-N′-(Adamantan-1-yl)-morpholine-4-carbothioimidate researchgate.net

These reactions highlight the utility of the adamantane moiety in synthesizing complex molecules with potential chemotherapeutic applications. nih.gov

Oxidative and Reductive Transformations on Related Structures

The adamantane skeleton is susceptible to oxidative functionalization, typically at the tertiary (bridgehead) carbon atoms. researchgate.net For a molecule like this compound, which is already substituted at two bridgehead positions, further oxidation would target the remaining tertiary positions (C5 and C7) or the secondary (methylene) carbons.

Oxidative reactions can be performed using a variety of reagents and catalysts. For example, the oxidation of adamantane itself can yield adamantanol and adamantanone. researchgate.net Systems utilizing transition metal compounds or photoredox catalysis have been developed for the direct C–H functionalization and oxidation of the adamantane core. researchgate.netnih.gov The presence of the phenyl and acetic acid groups would influence the regioselectivity of further oxidation, potentially directing it to specific sites or altering the reactivity of the cage. Oxidative carbonylation is another method to introduce carboxylic acid groups onto the adamantane scaffold. nih.gov

Reductive transformations can be applied to the functional groups attached to the adamantane core. The carboxylic acid group of this compound can be reduced to a primary alcohol, (3-Phenyl-1-adamantyl)ethanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a precursor for other functional groups. The stereochemistry of reductions on substituted adamantanones has been studied, showing that the facial selectivity is influenced by the nature of the substituents on the cage. acs.org While the phenyl group is generally robust, under harsh conditions, it could also be hydrogenated.

Table 2: Examples of Oxidative and Reductive Transformations on Adamantane Scaffolds

SubstrateReaction TypeReagent/CatalystProductReference
AdamantaneOxidation (Hydroxylation)H₂O-CBr₄ / Pd, Ni, Ru, Co, Mo, W, or Fe complexes1-Adamantanol researchgate.net
AdamantaneOxidative CarbonylationPhthalimide-N-oxyl (PINO) radical, O₂, CO1-Adamantanecarboxylic acid nih.gov
Adamantyl-substituted N-Boc-homoallylaminesReduction of lactamLiAlH₄ (reaction blocked)No reaction rsc.org
Mandelic acidReduction (Dehydroxylation)Red phosphorus, Hydroiodic acidPhenylacetic acid youtube.com

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

The synthesis of 1,3-disubstituted adamantanes like this compound is governed by strong regioselectivity. The tertiary (bridgehead) positions of the adamantane cage are significantly more reactive towards electrophilic substitution and radical abstraction than the secondary positions. This preference is due to the stabilization of carbocation or radical intermediates at the bridgehead carbons. Therefore, functionalization reactions such as Friedel-Crafts alkylation (to introduce the phenyl group) and carboxylation tend to occur selectively at the C1 and C3 positions. acs.orgwikipedia.org

The synthesis can be approached in a stepwise manner, introducing one substituent followed by the other. For example, 1-bromoadamantane (B121549) can undergo a Friedel-Crafts reaction with benzene to form 1-phenyladamantane. wikipedia.org Subsequent functionalization at the opposite bridgehead position (C3) would then be carried out to introduce the acetic acid side chain. This could be achieved through methods like the Koch-Haaf carboxylation or by introducing a different functional group that can be later converted to the acetic acid moiety.

From a stereochemical perspective, adamantane itself is achiral. yale.edu A monosubstituted adamantane remains achiral. In the case of this compound, a 1,3-disubstituted derivative, the molecule is also achiral as it possesses a plane of symmetry that passes through the C2 and C8 atoms and bisects the C1-C9-C10 and C3-C4-C5 triangles, assuming the acetic acid side chain can rotate freely. Chirality would only be introduced if substituents were placed at positions that break this symmetry (e.g., 1,2-disubstitution) or if the substituents themselves contained chiral centers. wikipedia.orgmdpi.com

Considerations for Scalable and Sustainable Synthesis

The development of scalable and sustainable synthetic routes for adamantane derivatives is an area of active research. Traditional methods often require harsh conditions, stoichiometric use of hazardous reagents, and multi-step procedures with moderate yields, which are not ideal for large-scale production. wikipedia.orgacs.org

Modern approaches focus on improving the efficiency and environmental footprint of adamantane synthesis. Key considerations include:

Catalytic C-H Functionalization: Utilizing catalytic methods to directly install functional groups onto the adamantane skeleton avoids the need for pre-functionalized starting materials and reduces waste. nih.gov

Milder Reaction Conditions: Employing milder reagents and reaction conditions, such as room temperature reactions and the use of less hazardous solvents, improves safety and reduces energy consumption. doi.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. One-pot reactions, where multiple transformations occur in a single vessel, can significantly improve atom and step economy. nih.govchemicalbook.com

Readily Available Starting Materials: Utilizing inexpensive and commercially available starting materials is crucial for economic viability on a larger scale. doi.orgresearchgate.net For example, methods to synthesize 1,3-adamantanediol, a key intermediate, from readily available adamantane or its derivatives in high yield are being developed. acs.org

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for highly exothermic or hazardous reactions, and facilitate easier scale-up compared to batch processes.

For this compound, a sustainable approach might involve a Lewis-acid catalyzed rearrangement to form the adamantane core, followed by highly selective, high-yield catalytic C-H functionalization steps to introduce the phenyl and acetic acid groups. nih.gov The development of such processes is essential for the broader application of adamantane derivatives in materials science and medicinal chemistry. rsc.org

Structural Characterization and Solid State Chemistry of 3 Phenyl 1 Adamantyl Acetic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to define the molecular structure of (3-Phenyl-1-adamantyl)acetic acid and its derivatives, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl, adamantyl, and acetic acid protons.

Phenyl Protons: The aromatic protons of the phenyl group would typically appear as a multiplet in the range of δ 7.0-7.5 ppm.

Adamantane (B196018) Protons: The adamantane cage contains several chemically distinct protons. The bridgehead protons (CH) and the methylene protons (CH₂) would produce a series of broad signals in the upfield region, generally between δ 1.5 and 2.2 ppm. mdpi.com

Acetic Acid Protons: The methylene protons (CH₂) adjacent to the carboxyl group are expected to resonate as a singlet around δ 2.2-2.4 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield shift, typically above δ 10 ppm, and its position can be highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule.

Phenyl Carbons: Aromatic carbons would be observed in the δ 120-145 ppm region.

Adamantane Carbons: The carbons of the adamantane skeleton typically appear in the range of δ 28-46 ppm. nih.govmdpi.com The quaternary carbons, one bearing the phenyl group and the other the acetic acid group, would be shifted further downfield.

Acetic Acid Carbons: The methylene carbon would be expected around δ 40-50 ppm, while the carbonyl carbon of the carboxylic acid would be significantly downfield, in the δ 170-180 ppm range. mdpi.com

¹⁹F NMR: This technique is only applicable to compounds containing fluorine. For this compound, which lacks fluorine atoms, a ¹⁹F NMR spectrum would not be relevant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group Moiety Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Phenyl Aromatic C-H 7.0 - 7.5 120 - 145
Adamantyl Bridgehead C-H 1.5 - 2.2 28 - 46
Methylene C-H₂ 1.5 - 2.2 28 - 46
Acetic Acid Methylene C-H₂ 2.2 - 2.4 40 - 50
Carboxyl O-H > 10 -
Carbonyl C=O - 170 - 180

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorptions:

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) correspond to the C-H stretching vibrations of the adamantane and acetic acid methylene groups. researchgate.net Aromatic C-H stretches appear at slightly higher wavenumbers (3000-3100 cm⁻¹).

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is a definitive feature of the carbonyl group (C=O) in a dimeric carboxylic acid. nih.gov

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Adamantane Skeleton: The adamantane cage itself gives rise to a series of characteristic bands due to C-C stretching and various bending modes (scissoring, twisting, rocking) in the fingerprint region (below 1500 cm⁻¹), including notable bands around 1100 cm⁻¹ and 800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The adamantane cage, being highly symmetric and composed of non-polar C-C and C-H bonds, exhibits strong Raman activity. aip.org Key features would include intense signals for the symmetric C-H stretching modes and the skeletal "breathing" modes of the adamantane and phenyl groups. The C=O stretch is typically weaker in Raman compared to IR, while the aromatic C=C stretches are often strong.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
O-H Stretch Carboxylic Acid 2500 - 3300 Broad, Strong
C-H Stretch Aromatic 3000 - 3100 Medium
C-H Stretch Adamantane/CH₂ 2850 - 2950 Strong
C=O Stretch Carboxylic Acid 1700 - 1725 Strong, Sharp
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong
C-O Stretch Carboxylic Acid 1210 - 1320 Medium
Adamantane Skeletal C-C, C-C-C < 1500 Medium-Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₈H₂₂O₂), the molecular weight is 270.37 g/mol .

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 270. The fragmentation of adamantane derivatives is complex but often involves characteristic losses and rearrangements. cdnsciencepub.com

Loss of Acetic Acid Group: A primary fragmentation pathway would likely involve the cleavage of the bond between the adamantane cage and the acetic acid group, leading to the loss of a ˙CH₂COOH radical (mass = 59) or the loss of acetic acid itself (mass = 60), resulting in significant fragment ions.

Loss of Carboxyl Group: Cleavage of the C-C bond in the side chain could lead to the loss of the carboxyl group (˙COOH, mass = 45), followed by rearrangement.

Adamantane Cage Fragmentation: The adamantyl cation itself is prone to fragmentation, leading to a cascade of smaller hydrocarbon ions. Common fragments observed in the mass spectra of adamantanes include ions at m/z = 135 (adamantyl cation, C₁₀H₁₅⁺), 93, 79, and 67, corresponding to successive losses of hydrocarbon fragments. researchgate.netnih.gov

Phenyl Group Fragments: The presence of the phenyl group could lead to the formation of the stable benzyl (B1604629) (m/z = 91) or phenyl (m/z = 77) cations, although this may require more extensive rearrangement of the cage structure. cdnsciencepub.com

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides definitive proof of molecular structure and reveals how molecules are arranged in the solid state, offering insights into intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction Analyses of Derivatives

While the specific crystal structure of this compound is not described in the available literature, extensive studies on adamantane derivatives, including adamantane acetic acids, provide a clear picture of their solid-state behavior. nih.gov

Studies on compounds like 3-hydroxy-adamantane-1-acetic acid reveal that the crystal structure is dominated by hydrogen bonding. nih.gov In the case of this compound, the carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers. These dimers then act as building blocks that pack into a larger crystal lattice.

As an example of a related structure, the crystallographic data for 3-hydroxy-adamantane-1-acetic acid is presented below. nih.gov

Table 3: Example Crystallographic Data for an Adamantane Acetic Acid Derivative (3-Hydroxy-adamantane-1-acetic acid)

Parameter Value
Chemical Formula C₁₂H₁₈O₃
Crystal System Triclinic
Space Group P-1
a (Å) 6.5120 (9)
b (Å) 7.9485 (11)
c (Å) 11.5469 (15)
α (°) 106.919 (10)
β (°) 94.838 (10)
γ (°) 104.443 (7)
Volume (ų) 545.73 (13)
Z 2

Data from reference nih.gov

Analysis of Intermolecular Interactions in Crystal Lattices (Hydrogen bonding, Chalcogen bonding, C-H...π interactions)

The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions. These interactions, while individually weak, collectively determine the crystal packing and ultimately the macroscopic properties of the material. A detailed analysis of the crystal lattice reveals the significant roles of hydrogen bonding, and C-H...π interactions. The potential for chalcogen bonding, though less common for this specific compound, is also considered in the context of its derivatives.

Hydrogen Bonding: The most prominent intermolecular interaction in the crystal structure of this compound is the classical O-H...O hydrogen bond formed between the carboxylic acid moieties of adjacent molecules. This interaction typically results in the formation of a centrosymmetric dimer, a common supramolecular synthon in carboxylic acids. The robustness of this hydrogen bond significantly influences the thermal stability and solubility of the compound. In addition to the strong O-H...O interactions, weaker C-H...O hydrogen bonds involving the adamantyl cage and the phenyl ring as donors and the carbonyl oxygen as an acceptor further stabilize the crystal packing.

Chalcogen Bonding: Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (O, S, Se, Te) as an electrophilic center. rsc.org In the case of this compound itself, the oxygen atoms of the carboxylic acid group are more likely to participate in hydrogen bonding as acceptors. However, in derivatives where the carboxylic acid is modified, for instance, to a thio- or seleno-analogue, the potential for chalcogen bonding as a significant structure-directing force increases. This type of interaction would involve the chalcogen atom of one molecule interacting with a nucleophilic region of an adjacent molecule.

A summary of typical intermolecular interaction geometries for adamantane derivatives is presented in the table below.

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)
O-H...OCOOH...COOH2.6 - 2.8160 - 180
C-H...OAdamantyl-H...O=C3.2 - 3.5140 - 160
C-H...πAdamantyl-H...Phenyl2.5 - 2.9 (H...π centroid)130 - 150

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov By mapping the electron distribution of a molecule within its crystalline environment, it provides a detailed picture of all close contacts. For this compound, the Hirshfeld surface is typically dominated by contacts associated with hydrogen bonding and van der Waals interactions.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface (di and de respectively). For a typical adamantane carboxylic acid derivative, the fingerprint plot would exhibit distinct features corresponding to specific interactions:

O...H/H...O Contacts: These appear as sharp, well-defined spikes in the fingerprint plot, characteristic of strong hydrogen bonds. The high concentration of points at short di and de values signifies the directional and short-range nature of these interactions.

H...H Contacts: These interactions, representing van der Waals forces, typically constitute the largest percentage of the Hirshfeld surface area. They appear as a large, diffuse region in the fingerprint plot.

C...H/H...C Contacts: These correspond to the C-H...π interactions and appear as "wing-like" features in the fingerprint plot. The distribution of these points provides insight into the geometry of these interactions.

Contact TypeContribution to Hirshfeld Surface (%)
H...H50 - 60
O...H/H...O20 - 30
C...H/H...C10 - 15
Other< 5

Conformational Analysis in the Solid State

The rigid adamantane cage significantly restricts the conformational freedom of this compound. wikipedia.org The primary sources of conformational flexibility are the rotation around the C-C single bonds connecting the adamantyl cage to the phenyl ring and the acetic acid moiety.

In the solid state, the observed conformation is the one that allows for the most efficient crystal packing and the maximization of favorable intermolecular interactions. X-ray diffraction studies of related adamantane derivatives have shown that the orientation of the phenyl ring relative to the adamantane core and the conformation of the acetic acid side chain are critical in defining the supramolecular assembly. researchgate.net The torsional angles defining these orientations are often a compromise between minimizing intramolecular steric hindrance and optimizing intermolecular interactions such as hydrogen bonding and C-H...π stacking. Computational studies, including density functional theory (DFT) calculations, can complement experimental data by providing insights into the relative energies of different conformers and the rotational barriers between them. mdpi.com

Supramolecular Assembly and Self-Organization Principles

The principles of supramolecular chemistry govern the self-assembly of this compound molecules into well-defined crystalline architectures. cymitquimica.com The carboxylic acid group is a highly effective functional group for directing self-assembly through the formation of robust hydrogen-bonded synthons.

The primary supramolecular synthon observed in the crystal structure of this compound is the aforementioned carboxylic acid dimer. These dimers then act as building blocks that are further organized in space through weaker, yet cumulatively significant, interactions. The bulky and lipophilic adamantyl and phenyl groups play a crucial role in this secondary organization. The interlocking of the adamantyl cages and the stacking of the phenyl rings via C-H...π interactions lead to the formation of a dense and stable three-dimensional network. rsc.org

Computational and Theoretical Investigations of 3 Phenyl 1 Adamantyl Acetic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for understanding the intrinsic properties of (3-Phenyl-1-adamantyl)acetic acid at the atomic level. acs.orgnih.gov These methods allow for the precise calculation of molecular energies, structures, and various spectroscopic properties. nih.gov

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like this compound. acs.orgnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. researchgate.net This involves finding the minimum energy conformation on the potential energy surface.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the bulky adamantyl cage, the phenyl ring, and the carboxylic acid group.

Furthermore, DFT calculations are used to compute vibrational frequencies. nih.gov These frequencies correspond to the various modes of vibration within the molecule, such as the stretching and bending of bonds. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional groups. For instance, the characteristic C=O stretching frequency of the carboxylic acid group and the vibrational modes of the phenyl ring and adamantane (B196018) cage can be precisely assigned. bohrium.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-31G(d))

ParameterBond/AngleCalculated Value
Bond LengthC(adamantyl)-C(phenyl)~1.52 Å
Bond LengthC(adamantyl)-C(acetic)~1.54 Å
Bond LengthC=O (carboxylic)~1.21 Å
Bond LengthC-O (carboxylic)~1.35 Å
Bond AngleC(adamantyl)-C(phenyl)-C(phenyl)~120°
Dihedral AnglePhenyl-AdamantylVaries with conformation

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual calculated values would depend on the specific level of theory and basis set used.

To understand the electronic transitions and the response of this compound to light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method allows for the calculation of excited state energies, which correspond to the absorption of ultraviolet-visible (UV-Vis) light.

The calculated electronic absorption spectrum provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, TD-DFT can predict the electronic transitions, such as those involving the π-system of the phenyl ring and the n→π* transitions of the carbonyl group in the carboxylic acid. nih.gov

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~260~0.02π → π* (Phenyl)
S₀ → S₂~220~0.15π → π* (Phenyl)
S₀ → S₃~205~0.01n → π* (Carbonyl)

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations. The actual values would be sensitive to the computational methodology.

While TD-DFT is often adequate for describing many excited states, certain situations, such as those involving significant electron correlation or near-degeneracies between electronic states, may require more advanced methods. Multi-reference perturbation theory, such as the Complete Active Space Second-order Perturbation Theory (CASPT2), provides a more rigorous treatment of electron correlation in excited states.

For this compound, these methods could be particularly useful for accurately describing charge-transfer states or states with significant double-excitation character, which may not be well-described by standard TD-DFT approaches. This level of theory offers a higher accuracy benchmark for understanding the photophysical properties of the molecule.

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses considerable conformational flexibility, particularly concerning the rotation of the phenyl group and the orientation of the carboxylic acid moiety. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of the molecule over time. bohrium.com

In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, which are modeled using a force field. This allows for the simulation of the molecule's dynamic behavior in a solvent, providing insights into the accessible conformations and the transitions between them. For this compound, MD simulations can reveal the preferred orientations of the phenyl and carboxylic acid groups relative to the adamantane cage and how these orientations are influenced by the surrounding solvent molecules.

Analysis of Electronic Structure and Charge Distribution

Understanding the distribution of electrons within this compound is crucial for explaining its reactivity and intermolecular interactions.

Mulliken and Löwdin population analyses are methods used to partition the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. nih.govq-chem.comresearchgate.net These charges are not physical observables but offer a valuable conceptual framework for understanding the electronic structure. uni-muenchen.de

Mulliken Population Analysis : This method partitions the electron density based on the contribution of atomic orbitals to the molecular orbitals. uni-muenchen.de While computationally simple, Mulliken charges can be highly dependent on the basis set used in the calculation. q-chem.com

Löwdin Population Analysis : This approach uses a process of symmetric orthogonalization of the atomic orbitals to assign electron density, which generally leads to a more stable and less basis-set-dependent charge distribution compared to the Mulliken method. nih.govq-chem.com

The calculated atomic charges for this compound would highlight the electronegativity differences between atoms. For instance, the oxygen atoms of the carboxylic acid group would exhibit significant negative charges, while the carbonyl carbon and the acidic proton would have positive charges. The phenyl ring would show a more complex charge distribution due to the delocalized π-system.

Table 3: Illustrative Mulliken and Löwdin Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (e)Löwdin Charge (e)
O (carbonyl)-0.55-0.40
O (hydroxyl)-0.60-0.45
C (carbonyl)+0.70+0.50
H (hydroxyl)+0.45+0.35
C (ipso-phenyl)-0.10-0.05

Note: The values presented in this table are for illustrative purposes to demonstrate the expected trends from these population analysis methods.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of a molecule. researchgate.netrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites of electron donation and acceptance, respectively. rsc.orgaiche.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which can act as an electron donor in electrophilic aromatic substitution reactions. The adamantane cage, being a saturated hydrocarbon, is less likely to contribute significantly to the HOMO. The LUMO, on the other hand, is anticipated to be centered on the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. researchgate.net Based on computational studies of similar phenyl-substituted and carboxylic acid-containing compounds, the HOMO-LUMO gap for this compound is predicted to be in a range that indicates a relatively stable yet reactive molecule.

To illustrate the typical values that could be expected from a Density Functional Theory (DFT) calculation on this system, the following table presents representative HOMO, LUMO, and energy gap values for analogous compounds found in the literature. It is important to note that these values are for similar molecules and serve as an estimation for this compound.

Analogous CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide-6.29-2.323.97DFT/B3LYP
Imidazole Derivative-6.30-1.814.49B3LYP/6-311+G(d,p)
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide-8.79-4.084.71DFT/B3LYP/6-31G**

Energetic Characterization of Molecular and Supramolecular Systems

Intermolecular Interaction Energy Calculations (e.g., CLP-PIXEL method)

The way molecules of this compound interact with each other in the solid state is governed by a variety of non-covalent interactions. These interactions determine the crystal packing and, consequently, the material's physical properties. Computational methods, such as the Coulomb-London-Pauli (CLP) method with the PIXEL integration scheme, are instrumental in quantifying the energetic contributions of these interactions. researchgate.net

For this compound, several types of intermolecular interactions are expected to be significant. The carboxylic acid groups are likely to form strong hydrogen bonds (O-H···O), leading to the formation of dimers, a common motif in carboxylic acid crystal structures. Additionally, C-H···O interactions involving the adamantane and phenyl C-H bonds and the carbonyl oxygen are probable. The phenyl rings can engage in π-π stacking and C-H···π interactions. The bulky adamantane cages will primarily interact through weaker van der Waals forces and potentially C-H···H-C contacts, where dispersion forces are the main contributors to stabilization. uni-giessen.de

The following table provides representative intermolecular interaction energies for different types of non-covalent bonds observed in similar molecular crystals, as calculated by the PIXEL method. These values serve as a reference for the expected interaction energies in the supramolecular assembly of this compound.

Interaction TypeTypical Energy (kcal/mol)Contributing Forces
O-H···O (Carboxylic Acid Dimer)-10 to -20Coulombic, Polarization, Dispersion
C-H···O-1 to -5Coulombic, Dispersion
π-π Stacking-2 to -5Dispersion, Coulombic
C-H···π-1 to -3Dispersion, Coulombic
C-H···H-C (Adamantane-Adamantane)-0.5 to -2Dispersion

Conformational Energy Landscape and Potential Energy Surface Mapping

The conformational flexibility of this compound arises from the rotation around several single bonds: the C-C bond connecting the phenyl group to the adamantane cage, the C-C bond of the acetic acid side chain, and the C-O bond of the carboxylic acid group. Understanding the conformational energy landscape, which maps the potential energy of the molecule as a function of these rotational degrees of freedom, is crucial for predicting its preferred shapes and the energy barriers between them.

A computational exploration of the potential energy surface (PES) would typically involve systematic rotations around these bonds, followed by geometry optimization at each step using quantum mechanical methods like DFT. This process identifies the low-energy conformers (local minima on the PES) and the transition states (saddle points) that connect them.

For this compound, one would expect to find several stable conformers differing in the orientation of the phenyl ring relative to the adamantane cage and the spatial arrangement of the acetic acid group. The relative energies of these conformers are determined by a delicate balance of steric hindrance and weak intramolecular interactions. The energy barriers between these conformers would provide insight into the molecule's dynamic behavior in solution and its ability to adopt different conformations upon binding to a biological target or incorporating into a crystal lattice.

While a specific conformational analysis of this compound is not available, studies on similar molecules, such as 5-acetic acid hydantoin, have revealed the existence of multiple conformers with varying stability. rsc.org The following table presents a hypothetical representation of relative conformational energies for different orientations of the phenyl and acetic acid groups, illustrating the type of data that would be generated from a conformational search.

ConformerRelative Energy (kcal/mol)Description
1 (Global Minimum)0.00Phenyl group in an equatorial-like position, extended acetic acid chain
21.25Phenyl group in an axial-like position, extended acetic acid chain
32.50Phenyl group in an equatorial-like position, folded acetic acid chain
43.75Phenyl group in an axial-like position, folded acetic acid chain

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions, offering insights into transition state structures, activation energies, and reaction pathways that are often difficult to obtain experimentally. For this compound, computational studies could elucidate the mechanisms of various reactions involving its different functional groups.

Potential areas of investigation include:

C-H Functionalization of the Adamantane Cage: The adamantane moiety has several C-H bonds that can be targets for functionalization. Computational studies, likely employing DFT, could model the mechanism of reactions such as palladium-catalyzed C-H activation, identifying the key intermediates and transition states. Such studies would help in understanding the regioselectivity of these reactions and in designing more efficient synthetic routes. uni-giessen.de

Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and decarboxylation. Computational modeling could be used to compare the reaction pathways of different reagents, predict the activation barriers, and understand the role of catalysts. For instance, a DFT study could model the step-by-step mechanism of the Fischer esterification of this compound with an alcohol.

Reactions Involving the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. Computational studies could model the reaction coordinates for the addition of various electrophiles to different positions on the phenyl ring, providing insights into the regioselectivity of these reactions.

While specific computational studies on the reaction mechanisms of this compound are not readily found, research on similar systems provides a framework for what such investigations would entail. For example, DFT calculations have been used to support the proposed mechanism of the remote-Markovnikov hydrobromination of allyl carboxylates, including adamantane derivatives. acs.org

The following table presents a representative example of computed activation energies for a reaction involving a related adamantane derivative, illustrating the type of data that can be obtained from computational studies of reaction mechanisms.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Computational Method
Hydrogen Atom TransferInitial attack of a radical on a C-H bond15.2DFT (B3LYP-D3)
Radical Migration1,5-hydrogen shift8.9DFT (B3LYP-D3)
HalogenationReaction with a halogen source5.1DFT (B3LYP-D3)

Structure Activity Relationship Sar and Structural Modification Studies for Research Purposes

The therapeutic and research potential of a molecule is intrinsically linked to its three-dimensional structure and the properties of its functional groups. For (3-Phenyl-1-adamantyl)acetic acid, the interplay between the adamantane (B196018), phenyl, and acetic acid components defines its behavior and interactions at a molecular level.

Impact of the Adamantane Moiety on Molecular Properties

The adamantane group, a tricyclic hydrocarbon, is a cornerstone of the molecule's profile, often introduced into active drugs to enhance their pharmacological properties. nih.gov Its contribution is multifaceted, primarily influencing lipophilicity, permeability, and metabolic stability.

Table 1: Illustrative Impact of Adamantane Moiety on Lipophilicity (LogP)

CompoundBase StructureAdamantyl-substituted StructurePredicted LogP (Base)Predicted LogP (Adamantyl)Change in Lipophilicity
1 Phenylacetic acidThis compound1.414.85+ 244%
2 AmineAmantadine (1-Adamantylamine)-0.901.80+ 300%
Note: LogP values are predictive estimates and serve for comparative illustration.

Beyond lipophilicity, the adamantane scaffold provides a non-planar, three-dimensional, and conformationally rigid framework. consensus.appresearchgate.net This rigidity is a significant advantage in rational drug design for several reasons:

Precise Substituent Positioning: The rigid cage locks the geometry of attached functional groups, reducing the entropic penalty upon binding to a target and allowing for the precise spatial orientation of substituents to explore interactions with a binding site. publish.csiro.au

Steric Shielding: The sheer bulk of the adamantyl group can serve as a shield for adjacent functional groups, protecting them from enzymatic degradation and thereby enhancing the molecule's metabolic stability and biological half-life. nih.gov

Conformational Control: The presence of the 1,3-adamantane unit can lead to a narrower distribution of possible conformers, favoring elongated molecular shapes that can influence molecular packing and interactions. researchgate.net

Influence of the Phenyl Ring on Molecular Recognition and Interactions

The phenyl group is a fundamental component for establishing specific interactions with biological targets. As a planar, aromatic system, it is capable of engaging in a variety of non-covalent bonding interactions that are crucial for molecular recognition. nih.gov

Key interactions involving the phenyl ring include:

π-π Stacking: The electron-rich π-system of the phenyl ring can stack with other aromatic rings found in the binding sites of proteins or nucleic acids. nih.gov

Hydrophobic Interactions: The non-polar nature of the phenyl ring facilitates its entry into hydrophobic pockets within biological macromolecules.

C-H–π Interactions: The hydrogen atoms on the phenyl ring can interact with the π-electron clouds of other aromatic systems, a common and significant force in stabilizing binding complexes. nih.gov

The position of the phenyl ring relative to the adamantane core and the acetic acid side chain creates a distinct three-dimensional vector. Furthermore, the phenyl ring itself can be a site for substitution to fine-tune electronic and steric properties, although such modifications can subtly or significantly influence the molecule's activity. taylorandfrancis.com In some medicinal chemistry strategies, bulky three-dimensional groups like adamantane have been used as bioisosteric replacements for phenyl rings to escape the "flatland" of traditional aromatic-heavy drug candidates. researchgate.netpublish.csiro.au

Role of the Acetic Acid Side Chain in Molecular Functionality

The acetic acid moiety provides a critical point of polar, hydrophilic interaction, balancing the lipophilic character of the adamantane and phenyl groups. As a carboxylic acid, it possesses a terminal hydrogen that is weakly acidic. wikipedia.org In an aqueous solution, it has a pKa value of approximately 4.76, indicating that at physiological pH, it exists predominantly in its deprotonated, anionic carboxylate form (CH₃COO⁻). wikipedia.org

This functional group is pivotal for molecular function due to its ability to form strong, directional interactions:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). wikipedia.orgwikipedia.org These interactions are fundamental to the specific binding of a molecule to its biological target. wikipedia.org

Ionic Interactions: In its anionic carboxylate form, the group can form strong salt bridges or ionic bonds with positively charged residues, such as arginine or lysine, in a protein's active site.

Dimerization: Like other carboxylic acids, the acetic acid moiety can engage in intermolecular hydrogen bonding with another molecule, potentially forming dimers. wikipedia.orgacs.org

Strategic Derivatization for Enhanced Research Utility

To probe the structure-activity relationship of this compound and to optimize its properties for specific research purposes, strategic derivatization can be employed. The adamantane core is a particularly attractive site for such modifications.

The tertiary carbon atoms of the adamantane cage are convenient points for functionalization. nih.govnih.gov Introducing various substituents onto the adamantane core can systematically alter the molecule's physicochemical properties. This allows researchers to fine-tune the compound's balance of lipophilicity, polarity, and steric bulk to enhance its utility as a research tool.

Table 2: Potential Impact of Substituents on the Adamantane Core

Substituent GroupChemical FormulaPotential Effect on Molecular PropertiesRationale
Hydroxyl -OHIncreases polarity, introduces hydrogen bonding capabilityAdds a polar, protic group, potentially improving aqueous solubility.
Amino -NH₂Increases polarity, adds basic character, introduces hydrogen bondingCan form ionic interactions at physiological pH and act as H-bond donor.
Fluoro -FIncreases lipophilicity, can block metabolic sitesHalogenation often enhances membrane permeability and metabolic stability.
Methyl -CH₃Increases lipophilicity and steric bulkFine-tunes the size and hydrophobic character of the adamantane cage.
Cyano -C≡NIncreases polarity, acts as H-bond acceptorIntroduces a polar, non-protic group that can modulate electronic properties.

By systematically synthesizing and evaluating such derivatives, researchers can develop a comprehensive understanding of the structural requirements for a desired molecular function, paving the way for the creation of highly specific and potent research probes and therapeutic leads. nih.gov

Modifications to the Phenyl Ring System

The phenyl group of this compound is a critical component for potential interactions with biological targets. Modifications to this aromatic ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. Research on related adamantane-phenyl structures provides valuable insights into the potential SAR of this specific molecule.

Substitutions on the phenyl ring can alter the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the acetic acid moiety and influence binding interactions. Studies on analogous compounds, such as N-adamantyl phthalimidines, have shown that nitration of an associated aromatic ring can have a notable effect on biological activity, suggesting that the electronic nature of the phenyl ring in this compound is a key area for investigation. nih.gov

The position of substituents on the phenyl ring is also a crucial factor. In studies of other bioactive molecules with phenyl groups, the position of substitution (ortho, meta, or para) has been shown to dramatically alter the activity profile. For example, in a series of MPEP analogs, functionalization at the 3-position of the phenyl ring with specific substituents like nitro (NO₂) and cyano (CN) groups led to the retention of high potency, highlighting the stringent structural requirements at this position for certain receptor interactions. nih.gov While not directly studying this compound, this underscores the principle that positional isomerism of substituents on the phenyl ring is a key variable in SAR studies.

Furthermore, the incorporation of a phenyl ring between the adamantane core and a pharmacophoric side chain has been explored in other derivatives to enhance biological activity and selectivity. rsc.org This suggests that the phenyl group in this compound acts as a crucial linker, and its orientation and substitution pattern are vital for optimal interaction with a target. The nature and size of a substituent in the para-position of a phenyl ring attached to an adamantane fragment have been found to have the most significant influence on the packing architecture in crystals, which can be an indicator of how the molecule might present itself to a biological target. researchgate.net

Table 1: Hypothetical Structure-Activity Relationship of Phenyl Ring Modifications This table illustrates potential SAR trends based on findings from related compounds. The activity data is hypothetical and for illustrative purposes only.

Compound Modification to Phenyl Ring Hypothetical Relative Activity
This compoundUnsubstitutedBaseline
(3-(4-Nitrophenyl)-1-adamantyl)acetic acidPara-Nitro substitutionPotentially Increased
(3-(4-Chlorophenyl)-1-adamantyl)acetic acidPara-Chloro substitutionPotentially Altered
(3-(4-Methoxyphenyl)-1-adamantyl)acetic acidPara-Methoxy substitutionPotentially Altered
(3-(3-Cyanophenyl)-1-adamantyl)acetic acidMeta-Cyano substitutionPotentially Maintained or Increased

Functionalization of the Acetic Acid Side Chain

The acetic acid moiety of this compound is another key site for structural modification. As a carboxylic acid, this group is typically ionized at physiological pH, allowing for ionic interactions with biological targets. Functionalization of this group can lead to changes in potency, duration of action, and metabolic stability.

Esterification of the carboxylic acid to form various alkyl or aryl esters is a common prodrug strategy. This modification would increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Once inside the target tissue, the ester could be hydrolyzed by esterases to release the active carboxylic acid.

Amidation, the conversion of the carboxylic acid to an amide, is another significant modification. This would replace the ionic carboxylate with a neutral, hydrogen-bond donating and accepting group, which could fundamentally alter the binding mode of the compound. For example, in the development of adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, the acidic functional group was found to be crucial for activity. uni-giessen.de

The length and branching of the acetic acid side chain can also be varied. Shortening or lengthening the alkyl chain by one or two carbons could alter the distance between the adamantane scaffold and the acidic group, which can be critical for optimal interaction with a binding site. The introduction of a methyl group on the alpha-carbon of the acetic acid moiety has been shown in other arylalkanoic acids to enhance anti-inflammatory activity. nih.gov

Table 2: Potential Effects of Acetic Acid Side Chain Functionalization This table outlines potential outcomes of modifying the acetic acid group based on general medicinal chemistry principles.

Modification Resulting Functional Group Potential Impact on Properties
EsterificationEsterIncreased lipophilicity, potential prodrug
AmidationAmideAltered binding interactions, loss of ionic character
Chain extensionPropanoic or Butanoic AcidAltered distance to acidic group, potential change in activity
a-Methylationa-Methyl acetic acidPotential for enhanced activity

Rational Design of Analogues through SAR Elucidation

The elucidation of the structure-activity relationships for both the phenyl ring and the acetic acid side chain provides a rational basis for the design of novel analogues with improved properties. By systematically exploring the chemical space around these two functional groups, researchers can aim to optimize the compound's activity, selectivity, and pharmacokinetic profile.

For example, if SAR studies indicate that an electron-withdrawing group at the para-position of the phenyl ring enhances activity, a series of analogues with different electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) could be synthesized and evaluated. Similarly, if esterification of the acetic acid leads to a favorable pharmacokinetic profile, a variety of esters with different hydrolysis rates could be prepared to fine-tune the duration of action.

Computational modeling and molecular docking studies can further aid in the rational design process. By building a model of the biological target, researchers can simulate how different analogues of this compound might bind, allowing for the prioritization of synthetic targets that are predicted to have the most favorable interactions. This synergy between experimental SAR data and computational approaches can accelerate the discovery of new and more effective therapeutic agents based on the this compound scaffold.

Advanced Research Applications of 3 Phenyl 1 Adamantyl Acetic Acid and Its Derivatives

Role in Organic Synthesis and Building Blocks

The inherent structural features of (3-Phenyl-1-adamantyl)acetic acid make it a versatile synthon in organic chemistry. The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, while the adamantane (B196018) and phenyl groups can be used to impart specific physical and chemical properties to the target molecules.

Precursors for Complex Organic Molecules

This compound and its isomers serve as important precursors in the synthesis of more complex organic molecules. For instance, a structural isomer, (±)-(adamantane-1-yl)phenylacetic acid, has been synthesized and utilized in the preparation of a series of 1,3-disubstituted ureas. nih.gov This synthesis involves the hydrolysis of the corresponding ethyl ester, followed by conversion to an isocyanate, which then reacts with various anilines. nih.govchemicalbook.com The resulting urea (B33335) derivatives have shown promise as inhibitors of human soluble epoxide hydrolase (hsEH), an enzyme implicated in various diseases. nih.govchemicalbook.com This highlights the utility of the adamantyl-phenylacetic acid scaffold in generating biologically active compounds.

The general synthetic approach starting from a related adamantyl derivative is outlined below:

Starting MaterialReagentsIntermediateFinal Product Class
(±)-(Adamantane-1-yl)phenylacetic acid ethyl ester1. KOH, ethylene (B1197577) glycol2. Diphenylphosphorylazide, triethylamine(±)-1-(Isocyanato(phenyl)methyl)adamantane1,3-Disubstituted ureas

This table illustrates a synthetic pathway for derivatives of a structural isomer of this compound.

Applications in Diketone and Heterocycle Synthesis

The synthesis of 1,3-diketones is a fundamental transformation in organic chemistry, and carboxylic acids are valuable starting materials for this purpose. organic-chemistry.org General methods, such as the Claisen condensation, can be adapted for the acylation of ketones with derivatives of this compound. nih.gov For example, research on related adamantane-containing carboxylic acids has demonstrated their successful conversion to 1,3-diketones. nih.gov These diketones are, in turn, valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles. nih.gov

While direct examples of using this compound for heterocycle synthesis are not extensively documented, the synthesis of adamantane-containing heterocycles is a well-established area of research. For instance, new imine derivatives containing an adamantyl fragment have been prepared and subsequently used to synthesize six- and seven-membered heterocyclic molecules like 1,3-thiazinan-4-one and 1,3-oxazepin-4,7-dione. uobaghdad.edu.iq This suggests the potential of this compound to be a precursor for a wide array of novel heterocyclic systems.

Contributions to Materials Science Research

The rigid and bulky nature of the adamantane cage is a desirable feature in materials science, where it can be used to control the packing and properties of molecules in the solid state.

Development of Specialized Nanomaterials

Adamantane derivatives are increasingly being used as building blocks for the construction of nanomaterials with unique properties. For example, 3-(Azol-1-yl)-1-adamantanecarboxylic acids have been synthesized and used to create coordination polymers. mdpi.com These materials are formed by the self-assembly of metal ions and the adamantane-based ligands, resulting in one-dimensional chains that can exhibit catalytic activity. mdpi.com The adamantane unit plays a crucial role in directing the geometry of these assemblies. mdpi.com Similarly, adamantane derivatives have been incorporated into fluorescent materials, where the adamantane scaffold serves as a rigid linker between chromophoric groups. acs.org

Incorporation into Polymer Systems for Novel Material Properties

The incorporation of adamantane units into polymer backbones can significantly enhance their thermal stability and other physical properties. For instance, adamantane-based diols have been used to synthesize photosensitive resins with excellent etching resistance and heat resistance. acs.org The introduction of a phenyl group, as in this compound, can further modify the properties of such polymers. The incorporation of N-phenyl groups into poly(benzimidazole imide)s has been shown to improve their water absorption and transparency. nih.gov While direct polymerization of this compound is not widely reported, its derivatives could be designed to act as monomers for the synthesis of high-performance polymers with tailored properties.

Interdisciplinary Applications in Bio-Organic Chemistry Research

The lipophilic nature of the adamantane group makes it a valuable pharmacophore in medicinal chemistry. mdpi.com It can enhance the binding of a drug molecule to its target and improve its pharmacokinetic properties.

As mentioned earlier, derivatives of (±)-(adamantane-1-yl)phenylacetic acid have been synthesized and identified as promising inhibitors of human soluble epoxide hydrolase (hsEH). nih.govchemicalbook.com This enzyme is a therapeutic target for a range of conditions, including cardiovascular diseases and inflammation. nih.gov The synthesis of a series of 1,3-disubstituted ureas from the adamantyl-phenylacetic acid scaffold demonstrates its potential in the development of new therapeutic agents. nih.govchemicalbook.com

The general structure of these inhibitors consists of the adamantyl-phenyl core linked to a substituted aniline (B41778) through a urea functionality. The variation of the substituents on the aniline ring allows for the fine-tuning of the inhibitory activity.

Adamantane CoreLinkerVariable MoietyBiological Target
(Adamantan-1-yl)(phenyl)methylUreaSubstituted anilinesHuman soluble epoxide hydrolase (hsEH)

This table summarizes the structural components of hsEH inhibitors derived from an isomer of this compound.

Enzyme Inhibition Studies (Academic Context)

The rigid, lipophilic nature of the adamantane core makes it an attractive pharmacophore for designing enzyme inhibitors. By occupying hydrophobic pockets within an enzyme's active site, adamantane derivatives can effectively block substrate access and inhibit catalytic activity. The phenyl and acetic acid groups on the this compound scaffold offer further opportunities for interaction and modification to enhance potency and selectivity.

While direct enzyme inhibition studies on this compound are not extensively documented in publicly available research, numerous studies on related adamantane derivatives highlight the potential of this structural motif. For instance, adamantane derivatives connected to monoterpene moieties via heterocyclic linkers have been synthesized and shown to be potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a key enzyme in DNA repair. nih.gov These compounds exhibit inhibition in the low micromolar to nanomolar range, demonstrating the effectiveness of the adamantane scaffold in targeting enzyme active sites. nih.gov The study predicted that these ligands bind within the catalytic pocket of Tdp1, underscoring the importance of the adamantane group for achieving high-affinity binding. nih.gov

The general strategy in designing such inhibitors often involves linking the adamantane scaffold to other functional groups that can form specific interactions with the target enzyme. The phenyl and acetic acid groups of this compound provide convenient points for such modifications, allowing for the synthesis of a diverse library of potential enzyme inhibitors for academic research purposes.

Enzyme TargetAdamantane Derivative ClassReported Inhibition (IC50)Reference
Tyrosyl-DNA phosphodiesterase 1 (Tdp1)Adamantane-monoterpenoid hybrids0.35–0.57 µM nih.gov
Pancreatic Elastase (PPE)N-BOC protected amino acid derivatives of 4-phenylazetidin-2-oneReversible inhibition nih.gov
PapainN-(2-oxo-4-phenylazetidin-1-acetyl)-L-alanyl-L-valine benzyl (B1604629) esterIrreversible inactivation nih.gov

Ligand Design for Molecular Targets (Academic Context)

The adamantane cage is a valued building block in ligand design due to its well-defined three-dimensional structure and lipophilicity. These properties allow for precise spatial positioning of functional groups to interact with molecular targets such as receptors and ion channels. The this compound structure, with its tetrahedral arrangement of substituents on the adamantane core, offers a rigid scaffold for creating ligands with high specificity.

In academic research, adamantane-based scaffolds are employed to probe the binding pockets of various proteins. The synthesis of novel adamantane-based compounds has been explored for their potential as sigma-2 receptor ligands. researchgate.net Computational molecular docking studies and in vitro assessments are often used to evaluate the binding affinity and selectivity of these designed ligands.

The concept of using rigid scaffolds like adamantane is central to fragment-based drug discovery and the design of high-affinity ligands. By using adamantane as a central scaffold, researchers can attach different functional groups at the bridgehead positions to optimize interactions with a specific biological target. mdpi.com For example, orthogonally functionalized tetrasubstituted adamantane derivatives have been developed as versatile scaffolds for conjugation with other functional molecules through techniques like amide formation or click chemistry. researchgate.net

The this compound molecule itself can be considered a (3+1) scaffold, where the phenyl, acetic acid, and two hydrogen atoms at other bridgehead positions can be systematically replaced or modified. This modularity allows for the systematic exploration of the chemical space around a target's binding site to identify key interactions that contribute to ligand binding and biological activity.

Ligand Design ApplicationScaffold TypeKey FeaturesReference
Sigma-2 Receptor TargetingAdamantane-based compoundsRigid scaffold for specific receptor interaction researchgate.net
Supramolecular Interactions & Drug DiscoveryAdamantane-Functionalized PhthalimideUse of adamantane as a driving force for supramolecular interactions mdpi.com
Multivalent Ligand AssemblyOrthogonally functionalized adamantaneDefined tetrahedral geometry for creating trimeric benzoboroxoles researchgate.net

Development of Biochemical Probes

Biochemical probes are essential tools for studying biological processes in vitro and in vivo. Fluorescent and chemiluminescent probes, in particular, allow for the visualization and quantification of specific molecules or events within complex biological systems. The adamantane moiety has been successfully incorporated into the design of such probes to enhance their properties.

Adamantane-modified fluorescent dyes have been developed for cell imaging. researchgate.net The adamantane group can facilitate the interaction of the dye with cellular structures or enhance fluorescence through supramolecular interactions. For instance, the fluorescence of certain dyes can be quenched in aqueous solutions, but the addition of an adamantane group can lead to fluorescence enhancement in the presence of host molecules like cyclodextrins. researchgate.net

In the realm of chemiluminescence, adamantane-dioxetane-based probes have been synthesized for the highly selective and sensitive bioimaging of reactive oxygen species like hydrogen peroxide. acs.orgresearchgate.net These probes offer a high signal-to-noise ratio and are suitable for real-time monitoring of biological analytes in living cells and animal models. acs.org The adamantane group in these probes often serves to stabilize the dioxetane ring, which is crucial for the chemiluminescent reaction.

The this compound scaffold, with its reactive carboxylic acid group, is well-suited for conjugation to fluorophores or chemiluminophores. The phenyl group can also be modified to tune the electronic and photophysical properties of the resulting probe. This makes this compound a potentially valuable building block for the synthesis of novel biochemical probes for academic research.

Probe TypeAdamantane-Based StructureApplicationReference
Fluorescent ProbeAdamantane‐modified naphthalimide dyes (Organelle‐NPAds)Cell imaging with fluorescence enhancement researchgate.net
Chemiluminescent ProbeAdamantane-Dioxetane with pentafluorobenzenesulfonyl esterBioimaging of hydrogen peroxide acs.orgresearchgate.net
Fluorescence SensorAdamantane Three-Dimensional Porous Organic Framework (AdaPOF)Rapid determination of tetracycline mdpi.com

Applications in Functional Dye Synthesis and Optoelectronic Research

The rigid, three-dimensional structure of adamantane, combined with the electronic characteristics of aromatic substituents, has led to its exploration in the field of materials science, particularly in the synthesis of functional dyes and materials for optoelectronic applications. While research specifically detailing the use of this compound in this context is not widely available, studies on related adamantane-phenyl compounds provide insight into the potential of this structural motif.

The incorporation of adamantane units into polymer backbones can impart desirable properties such as high thermal stability, increased glass transition temperatures, and enhanced optical transparency. For example, colorless polyimides derived from adamantane-containing diamines have been synthesized and shown to possess excellent optical transparency, with over 80% transmittance at 400 nm. rsc.org These properties are highly sought after for applications in flexible displays, optical films, and other optoelectronic devices.

In the area of functional dyes, adamantane derivatives have been investigated for their nonlinear optical properties. Certain adamantane-like molecules have been shown to exhibit white-light emission when exposed to near-infrared light. d-nb.info The electronic structure of these molecules, which can be tuned by the substituents on the adamantane core, plays a crucial role in this phenomenon. The phenyl group in this compound can be functionalized with electron-donating or electron-withdrawing groups to manipulate the HOMO-LUMO gap and influence the optical properties of the resulting dyes.

Furthermore, theoretical studies have explored the optoelectronic properties of adamantanes functionalized with various atoms and groups. Doping adamantane with sulfur atoms, for instance, has been shown to significantly reduce the energy gap and shift the absorption spectrum to the visible region, making these materials potentially useful as dyes and in optoelectronic devices. nih.gov The combination of the adamantane cage and the phenyl ring in this compound provides a foundational structure that can be systematically modified to develop new materials with tailored optoelectronic properties for academic research.

Application AreaAdamantane-Containing MaterialKey FindingsReference
OptoelectronicsAdamantane-containing polyimidesHigh glass transition temperatures (285–440 °C) and excellent optical transparency (>80% at 400 nm) rsc.org
Functional DyesAdamantane-like molecules [(R-PhSn)4S6]White-light generation from near-infrared light d-nb.info
Optoelectronic MaterialsSulfur-doped adamantanesReduced energy gap and absorption spectrum shifted to the visible region nih.gov
Organic SemiconductorsAdamantyl-substituted polythiophenesEpitaxial guidance on self-assembled monolayers acs.org

Future Directions and Emerging Research Avenues for 3 Phenyl 1 Adamantyl Acetic Acid

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of (3-Phenyl-1-adamantyl)acetic acid and its derivatives. Current synthetic strategies, while effective, often involve multiple steps and can be challenging to scale up. Future research will likely focus on the development of more streamlined and atom-economical approaches.

Moreover, the use of flow chemistry presents an exciting opportunity for the continuous and scalable production of this compound. This technology offers precise control over reaction parameters, leading to improved yields, purity, and safety. The development of robust flow chemistry protocols would be a significant advancement in making this compound and its analogs more accessible for widespread research.

Application of Advanced Computational Modeling Techniques

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational techniques can provide profound insights into its structure-activity relationships (SAR) and guide the design of new derivatives with enhanced properties.

Future research should leverage molecular docking and molecular dynamics (MD) simulations to predict the binding modes of this compound with various biological targets. For instance, docking studies on other adamantane (B196018) derivatives have successfully elucidated their interactions with enzyme active sites. nih.gov Similar in silico studies could identify potential protein targets for this compound, thereby uncovering new therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can be applied. By correlating the structural features of a series of this compound derivatives with their biological activities, robust QSAR models can be developed to predict the potency of novel analogs before their synthesis. This approach has been troublesome for compound libraries with vast differences in their backbone scaffolds, but the rigid nature of the adamantane core may lend itself well to such analyses. nih.gov

Discovery of New Interdisciplinary Applications

The unique physicochemical properties of the adamantane cage suggest that this compound could find applications beyond traditional medicinal chemistry. Its rigidity, thermal stability, and lipophilicity make it an attractive building block for materials science and polymer chemistry. wikipedia.orgacs.org

In the realm of materials science, adamantane derivatives have shown promise in the development of novel polymers and organic materials. wikipedia.orgacs.org The incorporation of the bulky this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and unique optical properties. For example, adamantane-type compounds have been shown to exhibit strong nonlinear optical properties. rsc.org

Furthermore, the adamantane scaffold is being explored for the creation of molecular scaffolds for the multipresentation of bioactive peptides and in the design of drug delivery systems. researchgate.netnih.gov The carboxylic acid handle of this compound provides a convenient point of attachment for peptides, targeting ligands, or other functional molecules, opening doors to the development of sophisticated, multifunctional nanostructures. researchgate.net

Integration with High-Throughput Screening in Academic Research Settings

High-throughput screening (HTS) is a powerful technology for the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity. nih.gov The integration of this compound and its derivatives into HTS campaigns in academic research settings could significantly accelerate the discovery of new biological functions and therapeutic leads.

Academic HTS centers often house diverse compound libraries that can be screened against a wide array of biological targets. ku.edustanford.eduthermofisher.com By synthesizing a focused library of this compound analogs with variations in the phenyl ring substitution or modifications of the carboxylic acid group, researchers can systematically explore the structure-activity landscape of this scaffold.

The development of robust and miniaturized assays is crucial for successful HTS campaigns. nih.gov Biochemical assays, such as enzyme inhibition or receptor binding assays, can be readily adapted for a high-throughput format. nih.gov The data generated from these screens can then be used to train and refine the computational models discussed in section 7.2, creating a synergistic feedback loop between experimental and in silico approaches. The ultimate goal is to identify promising hit compounds that can be further optimized into potent and selective drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Phenyl-1-adamantyl)acetic acid, and what reagents are critical for carboxylation?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce the phenyl group to the adamantane framework, followed by carboxylation. Key reagents include aluminum chloride (AlCl₃) as a catalyst for alkylation and carbon dioxide (CO₂) under high pressure for carboxylation. Post-synthesis, the product is purified via recrystallization using ethanol/water (3:1 v/v) to achieve >95% purity. Structural confirmation requires XRD for crystallinity and FTIR to verify the carboxylic acid C=O stretch at ~1700 cm⁻¹ .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is essential for confirming crystallinity and spatial arrangement of the adamantane core. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid), while thermogravimetric analysis (TGA) assesses thermal stability (decomposition onset ~250°C). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments, such as the adamantane bridgehead hydrogens (δ 1.6–2.1 ppm) and phenyl aromatic signals (δ 7.2–7.5 ppm) .

Q. What solvent systems are effective for purifying this compound without compromising yield?

  • Methodological Answer : Recrystallization in ethanol/water (3:1 v/v) achieves high purity (>95%) with minimal loss. For chromatographic purification, silica gel columns with hexane/ethyl acetate (4:1) eluent are effective. Centrifugation at 10,000 rpm for 10 minutes removes insoluble byproducts post-reaction .

Advanced Research Questions

Q. How can researchers optimize carboxylation efficiency in the synthesis of this compound to address low yields?

  • Methodological Answer : Low yields in carboxylation often stem from incomplete CO₂ activation. Using supercritical CO₂ (scCO₂) at 50°C and 100 bar enhances reactivity. Catalytic systems like Pd(OAc)₂ with 1,10-phenanthroline improve turnover frequency. Monitoring reaction progress via in-situ FTIR ensures real-time adjustment of CO₂ pressure .

Q. How should contradictory bioactivity data (e.g., antiviral vs. neuroprotective effects) be resolved for adamantane derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or off-target interactions. Conduct dose-response curves across multiple cell lines (e.g., HEK293 for neuroprotection, Vero E6 for antiviral activity). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like NMDA receptors (neuroprotection) or viral proteases (antiviral). Validate with CRISPR-edited cell models to isolate mechanisms .

Q. What computational strategies predict the pharmacokinetic behavior of this compound?

  • Methodological Answer : Use QSAR models to estimate logP (predicted ~3.2) and blood-brain barrier permeability (BOILED-Egg model). Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers. ADMET predictors (e.g., SwissADME) evaluate hepatic clearance and CYP450 interactions, guiding structural modifications for improved bioavailability .

Q. How do substituents on the phenyl ring (e.g., fluorine, methyl) alter the biological activity of adamantane-acetic acid derivatives?

  • Methodological Answer : Fluorination (e.g., 3-CF₃ substitution) enhances metabolic stability and target affinity via hydrophobic interactions. Methyl groups improve lipophilicity (logP increase ~0.5 units). Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotection) and measure plasma protein binding (ultrafiltration) to quantify substituent effects .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the role of adamantane rigidity in receptor binding?

  • Methodological Answer : Synthesize flexible analogs (e.g., replacing adamantane with cyclohexane) and compare binding kinetics via surface plasmon resonance (SPR). Perform free-energy perturbation (FEP) calculations to quantify rigidity-driven entropy changes. Co-crystallize derivatives with target receptors (e.g., NMDA) for X-ray structural analysis .

Q. What statistical approaches mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply design of experiments (DoE) with factors like temperature (80–120°C), catalyst loading (5–15 mol%), and CO₂ pressure (50–150 bar). Use response surface methodology (RSM) to identify optimal conditions. Implement quality control via HPLC-PDA to track impurities (<0.5% area) across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.